![molecular formula C8H16ClNO4S2 B13620730 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO4S2. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride with cyclopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation or hydrolysis.
Applications De Recherche Scientifique
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride: A closely related compound with similar reactivity.
Cyclopropane-1-sulfonyl chloride: Another sulfonyl chloride derivative with a simpler structure.
Dimethylsulfamoyl chloride: A simpler sulfonyl chloride compound without the cyclopropane ring.
Uniqueness
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and a sulfonyl chloride group
Propriétés
Formule moléculaire |
C8H16ClNO4S2 |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
1-[3-(dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO4S2/c1-10(2)15(11,12)7-3-4-8(5-6-8)16(9,13)14/h3-7H2,1-2H3 |
Clé InChI |
UVZKNQMMHYANCR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


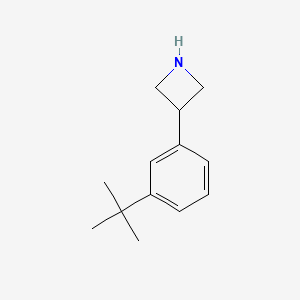

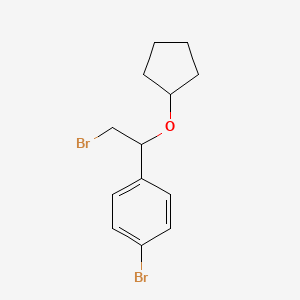

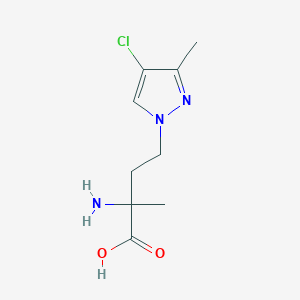
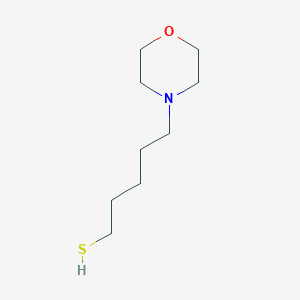
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
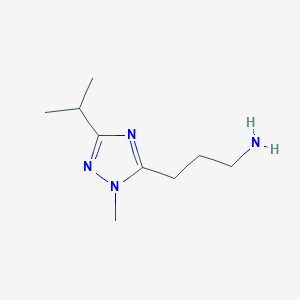
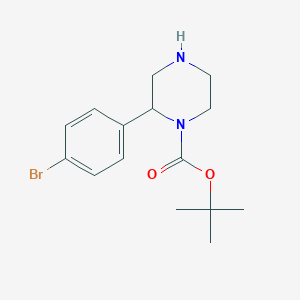


![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)


